(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a phenylpyrimidine moiety and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine typically involves the condensation of 6-phenylpyrimidine-4-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours, followed by cooling and purification of the product through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenylpyrimidine derivatives.
Scientific Research Applications
(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the phenylpyrimidine moiety can interact with aromatic residues in protein binding sites, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
DIVERSet JAG Compounds: Synthetic compounds that inhibit topoisomerase II and are effective against high-grade gliomas.
Nicotine Related Compound E: A compound with a pyridine moiety, used as a reference standard in various studies.
Uniqueness
(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine is unique due to its specific combination of a phenylpyrimidine moiety and a hydroxylamine functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-2-11(16-17)13-8-12(14-9-15-13)10-6-4-3-5-7-10/h3-9,17H,2H2,1H3/b16-11+ |
InChI Key |
DNOIWAAZNAHSCI-LFIBNONCSA-N |
Isomeric SMILES |
CC/C(=N\O)/C1=NC=NC(=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NO)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.